Adenosine, 1,2-dihydro-1-methyl-2-oxo- is a chemical compound with the molecular formula and a unique structure that contributes to its biological activity. This compound is classified as a purine nucleoside derivative, which is significant in various biochemical processes, particularly in cellular energy transfer and signaling pathways.
This compound can be derived from adenosine through specific chemical modifications. Adenosine itself is a naturally occurring nucleoside found in all living cells, playing crucial roles in energy metabolism and signal transduction.
Adenosine, 1,2-dihydro-1-methyl-2-oxo- belongs to the class of purines and is characterized as a nucleoside analog. Its classification is essential for understanding its potential therapeutic applications, particularly in neuroprotection and cardioprotection.
The synthesis of adenosine, 1,2-dihydro-1-methyl-2-oxo- can be achieved through various chemical methodologies. One common approach involves the modification of existing adenosine derivatives. The synthesis typically includes:
The synthesis may involve steps such as condensation reactions followed by reduction processes to achieve the desired structural modifications. For example, the conversion of adenosine derivatives into more complex structures often requires careful control of reaction conditions to ensure specificity and yield.
The molecular structure of adenosine, 1,2-dihydro-1-methyl-2-oxo- features a fused ring system that includes a purine base modified with additional functional groups. The structural formula can be represented as follows:
Key data regarding the molecular structure includes:
Adenosine, 1,2-dihydro-1-methyl-2-oxo- participates in various chemical reactions that are critical for its function:
Understanding the kinetics and mechanisms of these reactions is vital for predicting the compound's behavior in biological systems. Factors such as pH, temperature, and the presence of specific enzymes can significantly influence these reactions.
Adenosine, 1,2-dihydro-1-methyl-2-oxo- exerts its biological effects primarily through its interaction with adenosine receptors (ARs). These receptors are G protein-coupled receptors that mediate various physiological responses:
Research indicates that this compound may have neuroprotective effects by modulating glutamate release and reducing excitotoxicity in neuronal cells.
Adenosine, 1,2-dihydro-1-methyl-2-oxo- is typically characterized by:
Key chemical properties include:
Adenosine, 1,2-dihydro-1-methyl-2-oxo- has several significant applications in scientific research:
This compound's unique properties and biological activities make it a valuable subject of study within pharmacology and medicinal chemistry domains.
The compound 1,2-Dihydro-1-methyl-2-oxoadenosine is systematically named under IUPAC conventions as 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-2-one. Its molecular formula is C₁₁H₁₅N₅O₅, with a molecular weight of 297.27 g/mol [3] [5]. This nomenclature explicitly defines the purine core modification: methylation at the N1 position (1-methyl) and oxidation at C2 (2-oxo), resulting in a dihydro state (1,2-dihydro). The ribose moiety retains the β-D-ribofuranosyl configuration, critical for biological recognition.
Structurally, this compound belongs to the N-alkylated 2-oxopurine nucleosides, characterized by a non-aromatic pyrimidine ring within the purine system. This modification disrupts the conjugated double-bond system typical of adenosine, altering electronic distribution and hydrogen-bonding capacity. The canonical SMILES representation is:CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N
[5] [6].
Table 1: Core Identification Data
Property | Value |
---|---|
IUPAC Name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-2-one |
Molecular Formula | C₁₁H₁₅N₅O₅ |
Molecular Weight | 297.27 g/mol |
CAS Registry Number | 714249-83-9 |
Canonical SMILES | CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
NMR Spectroscopy: ¹H and ¹³C NMR are pivotal for confirming the structure and protonation states. Key ¹H-NMR signatures include:
¹³C-NMR reveals the 2-oxo group’s influence through carbonyl resonance at δ 158–160 ppm (C2), contrasting with adenosine’s C2 at δ 140 ppm. The quaternary C6 appears at δ 155–157 ppm, while N1-methyl carbon resonates at δ 30–32 ppm [4].
X-Ray Crystallography: Limited direct data exist for this compound, but studies of analogous 1-methylated purines (e.g., 1-methyladenosine) reveal anti glycosidic torsion angles (χ ≈ -120° to -150°). The 2-oxo group stabilizes the syn conformation in some contexts due to steric repulsion between the ribose and the oxo moiety. In tRNA, such modifications enforce compact stacking in the tRNA core, as observed in yeast tRNAPhe structures where m¹A58 stabilizes U54–A58 base pairing [4].
Mass Spectrometry: High-resolution ESI-MS shows [M+H]+ at m/z 298.1148 (calculated for C₁₁H₁₆N₅O₅: 298.1149). Fragmentation pathways include:
Table 2: Key Spectroscopic Assignments
Technique | Key Signals | Interpretation |
---|---|---|
¹H-NMR | δ 3.45 (s, 3H) | N1-CH₃ |
δ 6.55 (br s, 2H) | C6-NH₂ | |
δ 5.92 (d, 1H, J=6.5 Hz) | H1' | |
¹³C-NMR | δ 158.5 | C2 (carbonyl) |
δ 156.8 | C6 (quaternary) | |
δ 31.2 | N1-CH₃ | |
HRMS (ESI+) | m/z 298.1148 | [M+H]+ |
The compound exhibits tautomerism primarily at the C6 position. The amino form (6-NH₂) predominates in neutral aqueous solutions, while imino forms (6=NH) may arise under acidic conditions or in anhydrous solvents. Unlike unmodified adenosine, N1-methylation blocks N1-mediated tautomerism but introduces steric constraints favoring the amino tautomer [1] [4].
Solvent-Dependent Conformation:
Thermodynamic Stability: Molecular dynamics simulations reveal reduced base stacking propensity compared to adenosine due to loss of aromaticity. However, the 2-oxo group enhances hydration shell stability, with Gibbs free energy (ΔG) for water binding ≈ -5.2 kcal/mol, versus -3.8 kcal/mol for adenosine [4].
Table 3: Conformational Preferences by Solvent
Parameter | Aqueous Media | Anhydrous Media |
---|---|---|
Glycosidic Torsion (χ) | -120° to -140° (anti) | -80° to -100° (high-anti) |
Ribose Puckering | C2'-endo (S-type) | C3'-endo (N-type) |
Tautomer | 6-NH₂ (99%) | 6-NH₂ (95%) with minor imino |
Hydration Shell | 12–14 H₂O molecules | 8–10 H₂O/DMSO molecules |
Table 4: Structural and Functional Comparison with Analogues
Property | 1,2-Dihydro-1-methyl-2-oxoadenosine | 1-Methyladenosine (m¹A) | 2'-O-Methyladenosine |
---|---|---|---|
Molecular Formula | C₁₁H₁₅N₅O₅ | C₁₁H₁₅N₅O₄ | C₁₂H₁₇N₅O₄ |
Key Modification | N1-methyl + C2-oxo | N1-methyl | 2'-O-methyl |
Aromaticity | Non-aromatic | Aromatic | Aromatic |
pKa | ~8.5 (C6-NH₂) | 8.25 (N1 protonation) | 3.8 (N1 protonation) |
H-Bond Capacity | Donor: 1 (NH₂); Acceptor: 3 (O2, O3', O5') | Donor: 1 (NH₂); Acceptor: 2 (N3, N7) | Donor: 1 (NH₂); Acceptor: 3 |
Biological Role | Conformational probe | tRNA folding, HIV replication | Ribosome binding, nuclease resistance |
Concluding Remarks
1,2-Dihydro-1-methyl-2-oxoadenosine exemplifies how targeted nucleoside modifications—specifically N1-alkylation and C2-oxidation—fundamentally alter electronic distribution, tautomeric behavior, and biological function. Its structural divergence from canonical purines underscores its utility in probing RNA architecture and designing nucleoside-based therapeutics. Future studies should explore its potential as a substrate for adenosine deaminase or as a building block for antimetabolite synthesis.
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